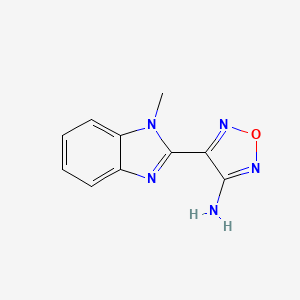

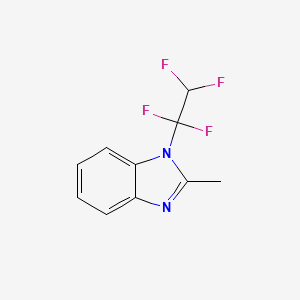

4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives involves multiple steps, including the use of specific reagents and conditions to achieve the desired compound. In one example, derivatives of this compound were designed as potent inhibitors of p70S6 kinase, highlighting the compound's relevance in biochemical research (Bandarage et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing insights into their conformation and bonding. For instance, a study on a closely related molecule demonstrated the antiperiplanar conformation of terminal groups and highlighted the molecule's ability to form multidimensional networks via hydrogen bonding (Li et al., 2012).

Chemical Reactions and Properties

4-(1-Methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and its derivatives participate in various chemical reactions that underline their reactivity and potential for further modification. For example, the photochemistry of some 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles has been explored, leading to the formation of triazoles, indazoles, and benzimidazoles, indicating a wide range of chemical transformations (Buscemi et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. For instance, the crystal structure of a derivative was determined, providing valuable information on its molecular configuration and interactions (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for the compound's application in synthesis and other chemical processes. Studies have shown how modifications in the benzimidazole and oxadiazole moieties can impact the compound's pharmacological activity, underscoring the importance of chemical property analysis (Soselia et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives are known to have biological activity and are used as pharmaceuticals . They often work by interacting with biological targets, such as enzymes or receptors, to modulate their activity.

properties

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)12-10(15)8-9(11)14-16-13-8/h2-5H,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHIDNWPEZFEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328007 |

Source

|

| Record name | 4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-ylamine | |

CAS RN |

332026-41-2 |

Source

|

| Record name | 4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)

![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-8-methoxy-3-chromanecarboxamide](/img/structure/B5618204.png)

![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)

![1-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5618223.png)